(2-Isopropylpyrimidin-5-YL)methanol
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Overview
Description
(2-Isopropylpyrimidin-5-YL)methanol is a chemical compound with the molecular formula C8H12N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropylpyrimidin-5-YL)methanol typically involves the reaction of 2-isopropylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Isopropylpyrimidin-5-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products include alcohols and amines.
Substitution: The major products include halogenated pyrimidines, alkylated pyrimidines, and arylated pyrimidines.
Scientific Research Applications
(2-Isopropylpyrimidin-5-YL)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2-Isopropylpyrimidin-5-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to a reduction in disease symptoms .
Comparison with Similar Compounds
Similar Compounds
2-Isopropylpyrimidine: A precursor in the synthesis of (2-Isopropylpyrimidin-5-YL)methanol.
5-Methylpyrimidine: A structurally similar compound with different functional groups.
2,4-Dimethylpyrimidine: Another pyrimidine derivative with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2-propan-2-ylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C8H12N2O/c1-6(2)8-9-3-7(5-11)4-10-8/h3-4,6,11H,5H2,1-2H3 |
InChI Key |
PXZMBUKDGVRCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)CO |
Origin of Product |
United States |
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